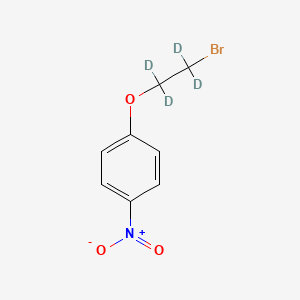

2-Bromoethyl-4-nitrophenyl Ether-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromoethyl-4-nitrophenyl Ether-d4 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is often used in various fields such as chemistry, biology, and medicine for research purposes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl-4-nitrophenyl Ether-d4 typically involves the reaction of 4-nitrophenol with 2-bromoethanol-d4. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with deuterium. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl-4-nitrophenyl Ether-d4 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The ether linkage can be oxidized to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl ethers.

Reduction Reactions: Products include 2-aminoethyl-4-nitrophenyl Ether-d4.

Oxidation Reactions: Products include oxidized phenyl ethers with different functional groups.

Scientific Research Applications

2-Bromoethyl-4-nitrophenyl Ether-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Used in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromoethyl-4-nitrophenyl Ether-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and other proteins, affecting their activity and function. The pathways involved include various biochemical reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

2-Bromoethyl-4-nitrophenyl Ether: The non-deuterated version of the compound.

2-Chloroethyl-4-nitrophenyl Ether: A similar compound with a chlorine atom instead of bromine.

2-Iodoethyl-4-nitrophenyl Ether: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromoethyl-4-nitrophenyl Ether-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurements and tracking are essential.

Biological Activity

Overview

2-Bromoethyl-4-nitrophenyl Ether-d4 is a deuterated compound that has garnered attention in various fields of scientific research, particularly due to its unique properties stemming from the presence of deuterium. This compound is utilized in studies related to chemistry, biology, and medicine, primarily for its stability and ability to act as a tracer in metabolic studies. Its molecular formula is C9H10BrNO3D with a molecular weight of approximately 250.08 g/mol .

The synthesis of this compound typically involves the reaction of 4-nitrophenol with deuterated 2-bromoethanol. The reaction conditions often include the use of bases such as potassium carbonate, which facilitate the etherification process. The presence of deuterium enhances the compound's stability and allows for precise tracking in various biological assays.

The biological activity of this compound is primarily attributed to its nitro group, which can influence various biochemical pathways. Nitro compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action often involves the interaction with enzymes and other proteins, affecting their activity and function .

Key Mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes.

- Electrophilic Properties : The nitro group can enhance lipophilicity and improve interactions with cellular membranes.

Biological Activity

The biological activities associated with nitro compounds like this compound include:

- Antimicrobial Activity : Nitro groups are known to exhibit antimicrobial properties, making this compound a candidate for further studies against pathogens such as H. pylori and M. tuberculosis.

- Anti-inflammatory Effects : Research indicates that nitro compounds can modulate inflammatory responses, potentially providing therapeutic avenues for conditions characterized by inflammation .

- Anticancer Potential : Some studies suggest that nitro-containing compounds may have anticancer properties through mechanisms such as inducing apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of nitro compounds showed significant activity against S. aureus (minimum inhibitory concentration (MIC) = 20 μM) and P. aeruginosa (MIC = 30 μM). This suggests that this compound could be explored as a lead compound in developing new antimicrobial agents .

- Anti-inflammatory Activity : Research indicates that nitro fatty acids derived from similar structures exhibit cytoprotective effects and can inhibit pro-inflammatory cytokines. These findings imply potential applications of this compound in treating inflammatory diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromoethyl-4-nitrophenyl Ether | Non-deuterated version | Similar antimicrobial effects |

| 2-Chloroethyl-4-nitrophenyl Ether | Chlorine instead of bromine | Varies in potency |

| 2-Iodoethyl-4-nitrophenyl Ether | Iodine instead of bromine | Different interaction profile |

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetradeuterioethoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.